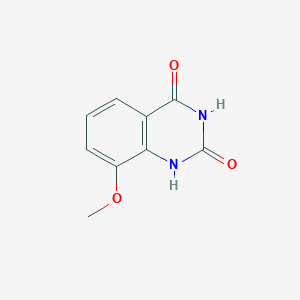

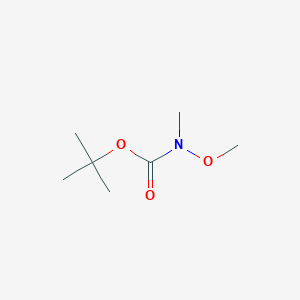

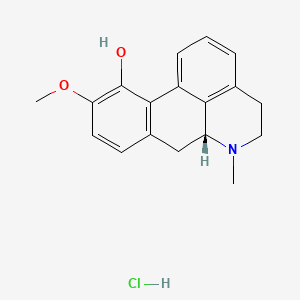

8-Methoxyquinazoline-2,4(1H,3H)-dione

Overview

Description

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine .Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis

Quinazolinones are valuable intermediates in organic synthesis. Therefore, various procedures have been developed for preparing these important compounds .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .Scientific Research Applications

Luminescent Materials

Quinazolinone derivatives, including 8-Methoxyquinazoline-2,4(1H,3H)-dione, have been found to exhibit good luminescence properties . These properties make them promising candidates for use in the development of luminescent materials .

Fluorescent Probes

The luminescence properties of quinazolinones also make them suitable for use in the creation of fluorescent probes . These probes can be used in a variety of scientific and medical applications, including biological imaging .

Biological Imaging Reagents

Quinazolinones have excellent biocompatibility, low toxicity, and high efficiency, making them ideal for use as biological imaging reagents . They can be used to visualize biological processes and structures, aiding in scientific research and medical diagnostics .

Environmentally Sensitive Probes

Newly developed quinazolinone molecules, including 8-Methoxyquinazoline-2,4(1H,3H)-dione, can be used as environmentally sensitive probes . These probes can provide valuable information about the environment in which they are used, including factors such as pH, temperature, and the presence of specific ions .

Two-Photon Fluorescence Bioimaging

Quinazolinones can also be used in two-photon fluorescence bioimaging . This advanced imaging technique allows for the visualization of biological structures and processes at a greater depth and with higher resolution than traditional fluorescence imaging methods .

Antimicrobial Agents

Quinazolinones have shown promising antimicrobial properties . This makes them potential candidates for the development of new antibiotics, particularly in light of increasing antibiotic resistance .

Anti-Inflammatory Agents

Quinazolinones have also demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .

Anticancer Agents

Finally, quinazolinones, including 8-Methoxyquinazoline-2,4(1H,3H)-dione, have shown potential as anticancer agents . They could be used in the development of new treatments for various types of cancer .

Future Directions

properties

IUPAC Name |

8-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUZPZZMCYIDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438523 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyquinazoline-2,4(1H,3H)-dione | |

CAS RN |

62484-14-4 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)